N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1189496-94-3
VCID: VC6936021
InChI: InChI=1S/C24H32N4O5S/c1-2-33-21-6-3-5-19(17-21)18-26-24(29)20-8-11-27(12-9-20)23-22(7-4-10-25-23)34(30,31)28-13-15-32-16-14-28/h3-7,10,17,20H,2,8-9,11-16,18H2,1H3,(H,26,29)
SMILES: CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Molecular Formula: C24H32N4O5S
Molecular Weight: 488.6

N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

CAS No.: 1189496-94-3

Cat. No.: VC6936021

Molecular Formula: C24H32N4O5S

Molecular Weight: 488.6

* For research use only. Not for human or veterinary use.

N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide - 1189496-94-3

Specification

CAS No. 1189496-94-3
Molecular Formula C24H32N4O5S
Molecular Weight 488.6
IUPAC Name N-[(3-ethoxyphenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H32N4O5S/c1-2-33-21-6-3-5-19(17-21)18-26-24(29)20-8-11-27(12-9-20)23-22(7-4-10-25-23)34(30,31)28-13-15-32-16-14-28/h3-7,10,17,20H,2,8-9,11-16,18H2,1H3,(H,26,29)
Standard InChI Key OMYDPKHPJPCFJE-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight are not directly provided in the search results, similar compounds suggest it would have a high molecular weight due to the multiple aromatic and heterocyclic groups.

Key Functional Groups

The compound incorporates:

  • Carboxamide Group (-CONH2): Provides hydrogen bonding capability, often enhancing solubility and bioactivity.

  • Morpholine Sulfonyl Group (-SO2-N): Sulfonamides are known for their biological activity, including antibacterial and enzyme inhibition properties.

  • Pyridine Ring: Frequently used in drug design for its electron-rich aromaticity, which can interact with biological targets.

  • Ethoxyphenyl Substituent: Adds hydrophobicity and potential for π-stacking interactions.

Synthesis Pathways

Although direct synthesis details for this compound are unavailable in the results, a plausible route could involve:

  • Formation of the Piperidine Core: Starting from piperidine derivatives, functionalize the 4th position with a carboxamide group.

  • Attachment of Pyridine Substituent: Use coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the pyridine ring.

  • Addition of Morpholine Sulfonyl Group: Introduce this group via sulfonation followed by amination with morpholine.

  • Benzylation of Piperidine Nitrogen: Use benzyl halides substituted with an ethoxy group to complete the structure.

Medicinal Chemistry

Such compounds are often explored for their pharmacological properties:

  • Enzyme Inhibition: The sulfonamide group suggests potential as an inhibitor of enzymes like carbonic anhydrase or proteases.

  • Receptor Modulation: The pyridine and piperidine moieties are common in ligands targeting GPCRs or ion channels.

Biological Activity

While specific data on this compound is lacking, analogs suggest it may exhibit:

  • Antibacterial or antifungal activity due to its sulfonamide group.

  • CNS activity due to the piperidine core, which is found in many neuroactive drugs.

Table: Comparison of Similar Compounds

Compound NameKey Functional GroupsReported Activity
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-acetamide Thiadiazole, AcetamideAntibacterial
Methyl (3)5-(N-Boc-piperidinyl)-pyrazole Piperidine, Py

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator